N-(1H-indol-4-yl)acetamide
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Overview
Description
N-(1H-indol-4-yl)acetamide is an organic compound with the molecular formula C10H10N2O. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals .
Mechanism of Action
Target of Action
N-(1H-indol-4-yl)acetamide, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
Indole derivatives are known to interact excellently with their receptors . This interaction could lead to various changes in the cellular environment, depending on the specific receptor and the biological activity associated with it.
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Result of Action
Indole derivatives are known to have diverse biological activities , which suggests that this compound could potentially have a wide range of molecular and cellular effects.
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the gut microbiota plays a role in the bioconversion of indoles from tryptophan . .
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as N-(1H-indol-4-yl)acetamide, have been found to interact with multiple receptors, aiding in the development of new useful derivatives . They are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
This compound, like other indole derivatives, can influence cell function. They have been found to maintain intestinal homeostasis and impact liver metabolism and the immune response . This is achieved through the activation of nuclear receptors, regulation of intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is likely involved in the metabolism of tryptophan, an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(1H-indol-4-yl)acetamide can be synthesized through various methods. One common method involves the reaction of indole with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: N-(1H-indol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
N-(1H-indol-4-yl)acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Indole derivatives, including this compound, are studied for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
N-(1H-indol-3-yl)acetamide: Another indole derivative with slight structural differences.
Indole-3-carbinol: Known for its anticancer properties
Uniqueness: N-(1H-indol-4-yl)acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1H-indol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7(13)12-10-4-2-3-9-8(10)5-6-11-9/h2-6,11H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOSTPNYFKCANZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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